1-(2,4-Difluorophenyl)-3-ethyl-1H-pyrazole-5-carboxylic acid
Overview
Description
1-(2,4-Difluorophenyl)-3-ethyl-1H-pyrazole-5-carboxylic acid is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a 2,4-difluorophenyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-3-ethyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with a 2,4-difluorophenyl group and an ethyl group.
Carboxylation: The resulting pyrazole intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the 5-position of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)-3-ethyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups present.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-(2,4-Difluorophenyl)-3-ethyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or resistance to degradation.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-3-ethyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the difluorophenyl group can enhance binding affinity and specificity through interactions such as hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Difluorophenyl)-3-ethyl-1H-pyrazole-5-carboxylic acid: Similar structure but with different fluorine substitution pattern.
1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
1-(2,4-Difluorophenyl)-3-ethyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the 2,4-difluorophenyl group and the ethyl group can result in distinct properties compared to other similar compounds.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-5-ethylpyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c1-2-8-6-11(12(17)18)16(15-8)10-4-3-7(13)5-9(10)14/h3-6H,2H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZOGPLEJUFLSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1)C(=O)O)C2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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